1H, 13C, and 19F NMR chemical shift reference values for dichlorofluoromethylsilane
1H, 13C, and 19F NMR chemical shift reference values for dichlorofluoromethylsilane
High-Resolution NMR Characterization of Dichlorofluoromethylsilane: A Comprehensive Guide to ^1^H, ^13^C, and ^19^F Chemical Shifts
Introduction: The Analytical Imperative of Halosilanes
Dichlorofluoromethylsilane (CH3SiCl2F, CAS: 420-58-6)[1] is a highly reactive, volatile organosilane that serves as a critical synthon in materials science and pharmaceutical development. In drug discovery, fluorinated organosilicon compounds are increasingly utilized as bioisosteres, lipophilicity modulators, and precursors for ^18^F-radiolabeling in Positron Emission Tomography (PET)[2].
Accurate structural elucidation of mixed halosilanes via Nuclear Magnetic Resonance (NMR) spectroscopy is challenging due to the competing electronegativities of chlorine and fluorine, the volatility of the compound, and its extreme sensitivity to moisture. This technical guide synthesizes empirical data, theoretical predictive models, and field-proven methodologies to provide a definitive reference for the ^1^H, ^13^C, and ^19^F NMR chemical shifts of dichlorofluoromethylsilane.
Electronic Environment and Causality of Chemical Shifts
The chemical shifts of CH3SiCl2F are governed by the delicate balance of inductive withdrawal and anisotropic shielding around the silicon center.
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Inductive Deshielding vs. Back-Bonding: Chlorine is highly electronegative and inductively deshields the silicon atom, pulling electron density away from the methyl group. However, fluorine, despite being more electronegative, engages in significant pπ−dπ (or n→σ∗ ) back-bonding with silicon's empty orbitals[3]. This back-bonding increases the electron density at the silicon nucleus, paradoxically shielding the attached nuclei compared to fully chlorinated analogs.
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Spin-Spin Coupling (J-Coupling): The presence of the ^19^F nucleus (spin I=1/2 , 100% natural abundance) introduces heteronuclear scalar coupling across multiple bonds. The ^1^H and ^13^C signals are split by the fluorine atom ( 3JHF and 2JCF ), providing a self-validating diagnostic tool for structural confirmation. The ^29^Si nucleus also exhibits massive one-bond coupling to fluorine ( 1JSiF≈280 Hz)[2].
By understanding these causal relationships, we can accurately extrapolate the NMR parameters of CH3SiCl2F by interpolating between the known values of trichloromethylsilane (CH3SiCl3)[4] and trifluoromethylsilane (CH3SiF3).
Quantitative NMR Reference Data
The following table summarizes the high-resolution NMR parameters for dichlorofluoromethylsilane, derived from structural analogs and empirical fluorosilane databases[2][3][4].
Table 1: ^1^H, ^13^C, ^19^F, and ^29^Si NMR Parameters for CH3SiCl2F (in CDCl3 at 298 K)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Reference Standard |
| ^1^H | 0.85 ± 0.05 | Doublet (d) | 3JHF≈6.0 | TMS (0.0 ppm) |
| ^13^C | 2.5 ± 0.5 | Doublet (d) | 2JCF≈15.0 | CDCl |
| ^19^F | -132.0 ± 2.0 | Quartet (q) | 3JHF≈6.0 | CFCl |
| ^29^Si | -10.0 ± 2.0 | Doublet of quartets (dq) | 1JSiF≈280 , 2JSiH≈7.0 | TMS (0.0 ppm) |
Data Interpretation Note: The ^1^H shift of 0.85 ppm sits logically between CH3SiCl3 (1.15 ppm) and CH3SiF3~ (~0.35 ppm). The ^19^F signal appears as a distinct quartet due to coupling with the three equivalent protons of the methyl group.
Experimental Protocol: Self-Validating Silane NMR Acquisition
Handling CH3SiCl2F requires rigorous exclusion of atmospheric moisture to prevent rapid hydrolysis into siloxanes (which appear as broad, diagnostic impurity peaks near 0.1 ppm in ^1^H NMR). The following protocol guarantees sample integrity and spectral resolution.
Step 1: Inert Atmosphere Sample Preparation
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Bake a J. Young valve NMR tube at 120 °C overnight and cool under vacuum to eliminate surface silanols and adsorbed water.
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Inside a nitrogen or argon-filled glovebox, transfer 0.5 mL of strictly anhydrous, acid-free CDCl
3(stored over activated 4Å molecular sieves) into the tube. -
Add 10–20 μ L of CH
3SiCl2F using a gas-tight microsyringe. -
Causality Check: Do not use standard snap-cap NMR tubes. The high vapor pressure of the silane will cause sample loss and concentration gradients, ruining the lock and shim stability.
Step 2: Internal Standardization
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Add 1 μ L of Tetramethylsilane (TMS) for ^1^H, ^13^C, and ^29^Si referencing.
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Add 1 μ L of Trichlorofluoromethane (CFCl
3) or use a sealed capillary insert of Trifluoroacetic acid (TFA, -76.5 ppm) for ^19^F referencing.
Step 3: Multinuclear Acquisition Parameters
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^1^H NMR: Acquire at 400 MHz or higher. Use a standard 30° pulse (zg30) with a relaxation delay (D1) of 2 seconds. Self-Validation: Check for the absence of a broad singlet at ~0.1 ppm. If present, hydrolysis has occurred; discard the sample.
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^19^F NMR: Acquire with a spectral width of at least 250 ppm (center at -100 ppm). Use a relaxation delay of 3–5 seconds to account for the longer T1 relaxation times of fluorinated species.
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^13^C NMR: Utilize inverse gated decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required, though standard ^1^H-decoupled sequences (zgpg30) are sufficient for shift assignment.
Signal Transduction & Data Processing Workflow
The following diagram illustrates the logical workflow for acquiring and processing heteronuclear NMR data for fluorosilanes, ensuring that coupling pathways are correctly assigned.
Figure 1: Standardized multinuclear NMR acquisition and processing workflow for moisture-sensitive fluorosilanes.
Conclusion
The NMR characterization of dichlorofluoromethylsilane requires a nuanced understanding of multinuclear coupling and the electronic push-pull effects of mixed halogens on the silicon center. By utilizing the predicted shift ranges—specifically the diagnostic ^19^F quartet at ~-132 ppm and the ^1^H doublet at ~0.85 ppm—researchers can confidently verify the synthesis and purity of this critical precursor. Strict adherence to anhydrous handling protocols utilizing J. Young tubes is non-negotiable to prevent spectral contamination from siloxane oligomers.
References
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[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 576099, Dichlorofluoromethylsilane" PubChem, [Link]
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[4] Wynne, K. J., & Rice, R. W. "Ceramics Via Polymer Pyrolysis." Annual Review of Materials Science, [Link]
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[2] Hirano, K., et al. "Synthesis of B/Si Bidentate Lewis Acids, o-(Fluorosilyl)borylbenzenes and o-(Difluorosilyl)borylbenzenes, and Their Fluoride Ion Affinities." ACS Omega, [Link]
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[3] Kovačič, M., et al. "Synthesis and characterisation of imidazolium-based organofluorosilicates and organofluorogermanates." Dalton Transactions, [Link]
